UCL-TRO-1938

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

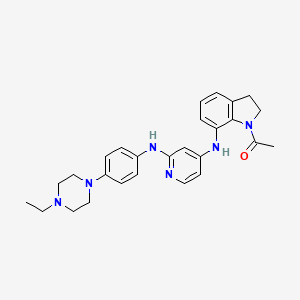

Molecular Formula |

C27H32N6O |

|---|---|

Molecular Weight |

456.6 g/mol |

IUPAC Name |

1-[7-[[2-[4-(4-ethylpiperazin-1-yl)anilino]pyridin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone |

InChI |

InChI=1S/C27H32N6O/c1-3-31-15-17-32(18-16-31)24-9-7-22(8-10-24)30-26-19-23(11-13-28-26)29-25-6-4-5-21-12-14-33(20(2)34)27(21)25/h4-11,13,19H,3,12,14-18H2,1-2H3,(H2,28,29,30) |

InChI Key |

RPOHONUDGBSZDK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=CC(=C3)NC4=CC=CC5=C4N(CC5)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Allosteric Activation Mechanism of UCL-TRO-1938: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCL-TRO-1938 is a novel, cell-permeable small molecule that functions as a potent and selective allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its effects on the catalytic activity and conformation of PI3Kα. It includes a summary of key quantitative data, detailed experimental protocols for the assays used to characterize this interaction, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to provide researchers and drug development professionals with the in-depth information necessary to understand and utilize this compound as a chemical probe to investigate PI3Kα signaling and as a potential therapeutic agent for conditions such as ischemic reperfusion injury and nerve damage.

Core Mechanism of Action

This compound is an allosteric activator of the PI3Kα enzyme, a critical component of growth factor signaling pathways.[1][2][3] Unlike physiological activators that typically function by relieving the inhibitory effects of the p85 regulatory subunit, this compound directly enhances the catalytic function of the p110α catalytic subunit.[1][3] This activation is achieved through a unique mechanism that involves binding to a site distinct from the ATP-binding pocket, leading to both local and global conformational changes within the PI3Kα heterodimer.[1][3]

The binding of this compound enhances multiple steps of the PI3Kα catalytic cycle.[1][2][3] Specifically, it has been shown to increase the catalytic rate (kcat) of the enzyme.[1] Additionally, at certain concentrations, it can slightly decrease the Michaelis constant (Km) for ATP, suggesting an increase in the enzyme's affinity for this co-substrate.[1] this compound also promotes the association of PI3Kα with lipid membranes, a crucial step for its activity on its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2).[1][4]

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has been employed to map the conformational changes induced by this compound.[3][5] These studies have revealed alterations in regions of both the p110α and p85α subunits, indicating a widespread conformational rearrangement upon compound binding.[5] This allosteric modulation results in a transient but potent activation of PI3Kα signaling in a variety of rodent and human cells.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the interaction of this compound with PI3Kα and its effects on cellular signaling.

Table 1: In Vitro Biochemical Parameters

| Parameter | Value | Assay Method | Reference |

| EC50 (PI3Kα activation) | ~60 µM | In Vitro Lipid Kinase Assay | [1][6][7] |

| Kd (Binding Affinity to PI3Kα) | 36 ± 5 µM | Surface Plasmon Resonance (SPR) | [1][6] |

| Kd (Binding Affinity to PI3Kα) | 16 ± 2 µM | Differential Scanning Fluorimetry (DSF) | [1][6] |

Table 2: Cellular Activity Parameters

| Parameter | Value | Cell Type | Assay Method | Reference |

| EC50 (pAKT S473 Induction) | 2-4 µM | Mouse Embryonic Fibroblasts (MEFs) | Western Blot | [6][7] |

| EC50 (PIP3 Production) | 5 µM | Mouse Embryonic Fibroblasts (MEFs) | Mass Spectrometry | |

| EC50 (Metabolic Activity) | ~0.5 µM | PI3Kα-WT MEFs | CellTiter-Glo | [7] |

Table 3: Kinetic Parameters

| Condition | kcat (s⁻¹) | Km for ATP (µM) | Reference |

| Basal PI3Kα | ~0.3 | ~150 | [1] |

| + 1 µM this compound | Increased | Slightly Decreased | [1] |

| + 10 µM this compound | Increased | Slightly Decreased | [1] |

| + 30 µM this compound | Increased | No significant change | [1] |

| + pY Peptide | Increased | No significant change | [1] |

Signaling Pathway

This compound directly activates PI3Kα, initiating a well-defined downstream signaling cascade. The activated PI3Kα phosphorylates its primary substrate, PIP2, at the 3'-hydroxyl group of the inositol ring, generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits proteins containing pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase AKT. This recruitment leads to the phosphorylation and activation of AKT at two key sites, Threonine 308 (by PDK1) and Serine 473 (by mTORC2). Activated AKT then phosphorylates a plethora of downstream substrates, leading to diverse cellular responses including cell proliferation, survival, and growth.

References

- 1. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Alumnus finds new drug to repair damaged hearts | St Catharine's College, Cambridge [caths.cam.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. This compound | PI3Kα activator | Probechem Biochemicals [probechem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Unveiling UCL-TRO-1938: A Technical Guide to the First-in-Class PI3Kα Activator

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and development of UCL-TRO-1938, a novel, selective, and allosteric activator of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. This document details the mechanism of action, key experimental data, and methodologies for researchers and professionals in the field of drug development.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. While inhibition of this pathway has been a major focus for cancer therapeutics, the therapeutic potential of activating specific PI3K isoforms remains a largely unexplored area. This compound emerges as a pioneering chemical tool to probe the therapeutic benefits of short-term PI3Kα activation, particularly in the contexts of cardioprotection and neuroregeneration.[1][2]

This compound is a small molecule that allosterically activates PI3Kα, enhancing multiple steps of its catalytic cycle.[2] Its discovery opens new avenues for therapeutic intervention in conditions that could benefit from transient PI3Kα pathway activation.

Mechanism of Action

This compound functions as a selective allosteric activator of PI3Kα.[3] Unlike physiological activation by growth factors, which primarily relieves the inhibitory constraints of the p85 regulatory subunit, this compound directly engages with the p110α catalytic subunit. This interaction induces conformational changes that enhance the enzyme's catalytic activity. This distinct mechanism of action allows this compound to synergize with physiological activators.

The following diagram illustrates the PI3K/AKT signaling pathway and the point of intervention by this compound.

Caption: PI3K/AKT Signaling Pathway Activation by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.

Table 1: In Vitro Activity and Binding Affinity of this compound

| Parameter | Value | Assay Method |

| EC50 (PI3Kα) | ~60 µM | In vitro lipid kinase activity |

| Kd | 36 µM | Surface Plasmon Resonance |

| Kd | 16 µM | Differential Scanning Fluorimetry |

Table 2: Cellular Activity of this compound

| Parameter | EC50 | Cell Line | Assay |

| p-AKT (S473) Induction | 2-4 µM | Mouse Embryonic Fibroblasts (MEFs) | ELISA |

| PIP3 Increase | 5 µM | Mouse Embryonic Fibroblasts (MEFs) | Mass Spectrometry |

| Metabolic Activity | 0.5 µM | PI3Kα-WT MEFs | ATP level measurement |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosage | Administration | Outcome |

| Mouse Ischemia-Reperfusion | 10 mg/kg | Intravenous (single dose) | Cardioprotection, reduced infarct size |

| Rat Sciatic Nerve Crush | 5 µM, 100 µM | Local (single dose) | Enhanced nerve regeneration |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound.

In Vitro PI3Kα Lipid Kinase Assay (ADP-Glo™)

This protocol outlines the measurement of PI3Kα kinase activity.

Workflow Diagram:

Caption: Workflow for the ADP-Glo™ In Vitro Kinase Assay.

Materials:

-

Recombinant human p110α/p85α

-

Liposomes with plasma membrane-like composition, enriched with 5% phosphatidylinositol(4,5)bisphosphate (PIP2)

-

This compound

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)[4]

-

Assay plates (e.g., white 384-well plates)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a white assay plate, add the PI3Kα enzyme, lipid substrate, and this compound dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[4]

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.

Cellular p-AKT (S473) ELISA

This protocol describes the quantification of AKT phosphorylation in cells treated with this compound.

Materials:

-

A549 cells

-

DMEM, FBS, Penicillin/Streptomycin

-

This compound

-

Cell lysis buffer

-

96-well plates

Procedure:

-

Seed A549 cells (e.g., 50,000 cells/well) in a 96-well plate and culture overnight.

-

Serum-starve the cells for 24 hours.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 40 minutes).

-

Lyse the cells and collect the lysates.

-

Perform the Phospho-AKT (S473) ELISA according to the manufacturer's instructions. This typically involves:

-

Adding cell lysates to antibody-coated wells.

-

Incubating with a detection antibody for phosphorylated AKT.

-

Adding a secondary HRP-conjugated antibody.

-

Adding a substrate (e.g., TMB) to develop a colorimetric signal.

-

Stopping the reaction and reading the absorbance at 450 nm.

-

In Vivo Mouse Model of Myocardial Ischemia-Reperfusion Injury

This protocol provides a general outline for assessing the cardioprotective effects of this compound.

Procedure:

-

Anesthetize adult male mice (e.g., C57/BL6).

-

Surgically expose the heart and ligate the left anterior descending (LAD) coronary artery for a period of ischemia (e.g., 30 minutes).[7]

-

Administer this compound (10 mg/kg) or vehicle intravenously a few minutes before reperfusion.[8]

-

Remove the ligature to allow for reperfusion (e.g., 24 hours).

-

Harvest the heart and stain with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue.[7]

-

Quantify the infarct size as a percentage of the area at risk.

In Vivo Rat Sciatic Nerve Crush Injury Model

This protocol outlines the procedure to evaluate the neuroregenerative potential of this compound.

Procedure:

-

Anesthetize adult rats.

-

Surgically expose the sciatic nerve.

-

Crush the nerve with fine forceps for a defined duration to create a standardized injury.[9]

-

Locally administer this compound (e.g., 5 µM or 100 µM) to the injury site.[8]

-

Suture the wound.

-

After a recovery period (e.g., 21 days), assess nerve regeneration. This can be done through:

-

Histological analysis of the nerve to measure axon regrowth.

-

Functional tests such as the sciatic functional index (SFI).[9]

-

Electrophysiological measurements of nerve conduction.

-

Conclusion

This compound represents a significant advancement in the field of kinase modulation, providing a powerful tool to investigate the therapeutic potential of PI3Kα activation. Its selectivity and novel allosteric mechanism offer a promising new approach for the development of therapies for tissue protection and regeneration. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area.

References

- 1. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancertools.org [cancertools.org]

- 4. ulab360.com [ulab360.com]

- 5. assaygenie.com [assaygenie.com]

- 6. raybiotech.com [raybiotech.com]

- 7. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. imrpress.com [imrpress.com]

Unveiling UCL-TRO-1938: A Technical Guide to a Novel PI3Kα Activator

For Immediate Release

This technical guide provides an in-depth overview of UCL-TRO-1938, a novel small molecule activator of the Phosphoinositide 3-kinase alpha (PI3Kα) isoform. This document is intended for researchers, scientists, and drug development professionals interested in the structure, chemical properties, and mechanism of action of this compound.

Core Compound Characteristics

This compound, also known as compound 1938, is a significant research tool for probing PI3Kα signaling.[1][2] It is a drug-like small molecule with a molecular weight of less than 500 and a cLogP of less than 5.[1][3]

| Identifier | Value |

| Chemical Name | 1-(7-((2-((4-(4-ethylpiperazin-1-yl)phenyl)amino )pyridin-4-yl)amino )indolin-1-yl)ethan- 1-one |

| Alternate Names | 1938, UCL TRO-1938, 1-[7-[[2-[[4-(4-ethyl-1-piperazinyl)phenyl]amino]-4-pyridinyl]amino]-2,3-dihydro-1h-indol-1-yl]-ethanone |

| CAS Number | 2919575-27-0 |

| Molecular Formula | C27H32N6O |

| Molecular Weight | 456.58 g/mol |

Physicochemical and Pharmacological Properties

This compound is a potent allosteric activator of PI3Kα.[4] It exhibits selectivity for the PI3Kα isoform over other PI3K isoforms such as PI3Kβ, PI3Kγ, and PI3Kδ, as well as other related kinases.[1][5]

| Property | Value | Assay Method |

| EC50 for PI3Kα | ~60 µM | In vitro lipid kinase activity |

| EC50 for pAKT(S473) induction | 2-4 µM | Mouse Embryonic Fibroblasts (MEFs) with PI3Kα-WT |

| EC50 for metabolic activity | ~0.5 µM | PI3Kα-WT MEFs |

| Kd for PI3Kα | 36 ± 5 µM | Surface Plasmon Resonance |

| Kd for PI3Kα | 16 ± 2 µM | Differential Scanning Fluorimetry |

| Purity | >99% | NMR & HPLC |

| Solubility | 40 mg/mL in DMSO (87.61 mM) | Sonication recommended |

| Storage (Powder) | -20°C for 3 years | |

| Storage (in Solvent) | -80°C for 1 year |

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric activator of PI3Kα, enhancing multiple steps of its catalytic cycle.[1][3] This activation leads to both local and global conformational changes in the PI3Kα structure.[1][2] The binding of this compound repositions the activation loop to facilitate the phosphotransfer to PIP2 and causes a pivoting of the helical domain, which brings the ATP-binding loop and the N-lobe of the kinase domain towards the ATP-binding pocket.[1][3]

The activation of PI3Kα by this compound initiates a signaling cascade. PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This increase in PIP3 levels can be observed within 30 seconds of treatment in mouse embryonic fibroblasts (MEFs).[1] PIP3 then acts as a second messenger to activate downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The phosphorylation of Akt at serine 473 (pAKTS473) is a key indicator of PI3K pathway activation.[1] This signaling cascade is crucial for various cellular processes, including proliferation and survival.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

In Vitro Lipid Kinase Activity Assay

This assay is fundamental to determining the direct effect of this compound on PI3Kα enzymatic activity.

A typical protocol involves:

-

Enzyme and Compound Preparation : Recombinant PI3Kα is prepared. This compound is dissolved in DMSO to create a stock solution, which is then serially diluted.

-

Incubation : PI3Kα is incubated with varying concentrations of this compound or a vehicle control (DMSO) in an appropriate assay buffer.

-

Reaction Initiation : The kinase reaction is initiated by the addition of substrates, including PIP2-containing vesicles and ATP.

-

Reaction Termination : After a defined period, the reaction is stopped, often by the addition of a solution containing EDTA to chelate magnesium ions required for kinase activity.

-

Detection : The amount of PIP3 produced is quantified. This can be achieved through various methods, such as fluorescence polarization assays or mass spectrometry.[1]

-

Data Analysis : The results are plotted as a dose-response curve to determine the EC50 value of this compound.

Cellular Assay for pAKT (S473) Levels

This assay assesses the ability of this compound to activate the PI3K pathway within a cellular context.

A representative protocol using Mouse Embryonic Fibroblasts (MEFs) is as follows:

-

Cell Culture and Seeding : MEFs are cultured under standard conditions. For the assay, cells are seeded in multi-well plates (e.g., 6-well plates at a density of 150,000 cells per well) and allowed to adhere overnight.[1]

-

Serum Starvation : The following day, cells are serum-starved for a period (e.g., 4 hours) to reduce basal PI3K pathway activity.[1]

-

Compound Treatment : Cells are then treated with varying concentrations of this compound (e.g., 0.2 to 30 µM) or control substances like insulin for a specified time (e.g., 15 minutes) at 37°C and 5% CO2.[1]

-

Cell Lysis : After treatment, the cells are washed twice with cold PBS and then lysed using a cold RIPA buffer.[1]

-

Protein Quantification and Western Blotting : The total protein concentration in the lysates is determined. Equal amounts of protein are then separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated Akt (S473) and total Akt (as a loading control).

-

Detection and Analysis : Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified. The ratio of pAKT to total Akt is calculated to determine the dose-dependent effect of this compound.

Cell Viability Assay

This assay measures the effect of this compound on cell proliferation and metabolic activity.[6]

-

Cell Seeding : PI3Kα-WT MEFs are seeded in multi-well plates.[6]

-

Compound Treatment : Cells are treated with a range of this compound concentrations (e.g., 0.01-100 µM) for a specified duration (e.g., 24 hours).[6][7]

-

Metabolic Activity Measurement : A reagent such as MTT or resazurin is added to the wells. The conversion of these reagents by metabolically active cells into a colored or fluorescent product is measured using a plate reader.

-

Data Analysis : The results are used to determine the EC50 for the increase in metabolic activity, which is an indicator of cell proliferation.[6]

Therapeutic Potential

This compound has demonstrated potential therapeutic applications. In rodent models, acute treatment has been shown to provide cardioprotection from ischemia-reperfusion injury.[1][8] Furthermore, local administration of the compound has been found to enhance nerve regeneration following a nerve crush injury.[1][8] These findings suggest that short-term activation of PI3Kα signaling could be a novel approach for tissue protection and regeneration.[1]

References

- 1. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | PI3Kα activator | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Researchers discover new compound with potential for treating nerve damage | Faculty of Medical Sciences [ucl.ac.uk]

An In-depth Technical Guide to the Selectivity Profile of UCL-TRO-1938 Against Other PI3K Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of UCL-TRO-1938, a novel allosteric activator of Phosphoinositide 3-kinase alpha (PI3Kα). The document details its specificity for the PI3Kα isoform, presents available quantitative data, outlines relevant experimental methodologies, and illustrates the pertinent signaling pathway and experimental workflows.

Introduction to this compound

This compound is a small molecule compound identified as a selective, allosteric activator of the PI3Kα isoform, a key effector in growth factor signaling pathways.[1][2][3][4][5][6] Its unique mechanism of action, which enhances multiple steps of the PI3Kα catalytic cycle, distinguishes it from physiological activators.[3][4][5][6] The activation of PI3K signaling by this compound has been shown to be transient in various rodent and human cells, leading to cellular responses such as proliferation and neurite outgrowth.[4][5][6][7] This compound serves as a valuable chemical tool for probing PI3Kα signaling and presents a potential therapeutic avenue for tissue protection and regeneration through short-term kinase activation.[4]

Selectivity Profile of this compound

This compound demonstrates a high degree of selectivity for the PI3Kα isoform. Studies have shown that it has minimal to no effect on the activity of other PI3K isoforms, including PI3Kβ, PI3Kγ, and PI3Kδ, as well as other related kinases.[1][2][3][6]

Quantitative Selectivity Data

The following table summarizes the available quantitative data for the activity of this compound against various PI3K isoforms.

| Isoform | Assay Type | Parameter | Value (µM) | Reference |

| PI3Kα | In Vitro Lipid Kinase Activity | EC50 | ~60 | [2][7][8] |

| Surface Plasmon Resonance | Kd | 36 | [2][3][6] | |

| Differential Scanning Fluorimetry | Kd | 16 | [2][3][6] | |

| Mouse Embryonic Fibroblasts (MEFs) - PtdIns(3,4,5)P3 levels | EC50 | 5 | [2] | |

| MEFs - pAKT(S473) levels | EC50 | 2-4 | [2][7] | |

| MEFs - Metabolic Activity | EC50 | 0.5 | [2][9] | |

| PI3Kβ | In Vitro Kinase Assay | Activity | No effect observed | [2][3][6] |

| PI3Kγ | In Vitro Kinase Assay | Activity | No effect observed | [2] |

| PI3Kδ | In Vitro Kinase Assay | Activity | No effect observed | [2][3][6] |

| PI3K-C2α | In Vitro Kinase Assay | Activity | No effect observed | [2] |

| VPS34 | In Vitro Kinase Assay | Activity | No effect observed | [2] |

Experimental Protocols

The determination of the selectivity profile of this compound involves a series of in vitro biochemical and cell-based assays. Below are detailed methodologies representative of those used to characterize this compound.

In Vitro Lipid Kinase Activity Assay

This assay directly measures the enzymatic activity of purified PI3K isoforms in the presence of this compound. A common method involves quantifying the amount of ADP produced, which is indicative of kinase activity.

Reagents and Materials:

-

Purified, recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α)

-

This compound stock solution in DMSO

-

Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

-

ATP solution

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection system)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only control.

-

Enzyme Preparation: Dilute the recombinant PI3K enzymes to the desired concentration in kinase dilution buffer.

-

Assay Plate Setup: Add 5 µL of the serially diluted this compound or DMSO vehicle control to the wells of a 384-well plate.

-

Enzyme Addition: Add 10 µL of the diluted PI3K enzyme solution to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing the PIP2 substrate and ATP.

-

Reaction Incubation: Incubate the reaction at 30°C for 60 minutes.

-

Reaction Termination and ADP Detection: Stop the reaction and measure the generated ADP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Luminescence Reading: Add 50 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a suitable model to determine the EC50 value.

Cell-Based Assay for PI3K Pathway Activation (Western Blotting)

This method assesses the ability of this compound to activate the PI3K signaling pathway within a cellular context by measuring the phosphorylation of the downstream effector, AKT.

Reagents and Materials:

-

Cell line of interest (e.g., Mouse Embryonic Fibroblasts - MEFs)

-

This compound stock solution in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-AKT (S473), anti-total-AKT

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Enhanced chemiluminescence (ECL) detection reagents

-

Protein quantification assay (e.g., BCA or Bradford)

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 2 hours).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Western Blotting:

-

Denature equal amounts of protein from each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-AKT and total-AKT.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT.

Visualizations

PI3K Signaling Pathway

References

- 1. cancertools.org [cancertools.org]

- 2. This compound | PI3Kα activator | Probechem Biochemicals [probechem.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

The Allosteric PI3Kα Activator UCL-TRO-1938: A Deep Dive into its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCL-TRO-1938 is a novel small molecule that has garnered significant interest as a selective, allosteric activator of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2][3] As a critical effector of growth factor signaling, the activation of PI3Kα by this compound initiates a cascade of downstream events with therapeutic potential in tissue protection and regeneration.[1][3] This technical guide provides an in-depth analysis of the downstream signaling effects of this compound, complete with quantitative data, experimental methodologies, and visual representations of the involved pathways.

Mechanism of Action

This compound functions as an allosteric activator of PI3Kα, enhancing multiple steps of its catalytic cycle.[1][2][3] This mechanism is distinct from physiological activation and leads to both local and global conformational changes in the PI3Kα structure.[1][2][3] Its selectivity for PI3Kα over other PI3K isoforms and various protein and lipid kinases has been demonstrated.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Assay/Cell Type | Reference |

| EC50 (PI3Kα activation) | ~60 µM | In vitro lipid kinase activity | [4][5][6][7] |

| EC50 (pAKT S473 levels) | 2-4 µM | Mouse Embryonic Fibroblasts (MEFs) | [5][7][8] |

| EC50 (PIP3 production) | 5 µM | Mouse Embryonic Fibroblasts (MEFs) | [5][7][8] |

| EC50 (Metabolic activity) | 0.5 µM | PI3Kα-WT MEFs | [4][7] |

| Kd (PI3Kα binding) | 36 ± 5 µM | Surface Plasmon Resonance | [2][7] |

| Kd (PI3Kα binding) | 16 ± 2 µM | Differential Scanning Fluorimetry | [2][7] |

Downstream Signaling Pathways

The primary downstream effect of this compound is the activation of the PI3K/AKT signaling pathway. This is initiated by the this compound-mediated activation of PI3Kα, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.

References

- 1. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | PI3Kα activator | Probechem Biochemicals [probechem.com]

- 8. cancertools.org [cancertools.org]

Errata: Reclassification of UCL-TRO-1938 as a PI3Kα Activator

Initial research based on the topic provided, "in vitro characterization of UCL-TRO-1938," has revealed a critical correction to its classification. Scientific literature consistently identifies this compound not as an inhibitor of ENPP1, but as a potent and selective allosteric activator of Phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3][4][5][6][7] This document will proceed with a detailed in vitro characterization of this compound in its correct capacity as a PI3Kα activator, adhering to the requested format of a technical guide for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel, drug-like small molecule that functions as a selective, allosteric activator of the PI3Kα isoform.[1][3][5] This compound has garnered significant interest for its potential therapeutic applications in tissue protection and regeneration, including cardioprotection from ischemia-reperfusion injury and enhancement of nerve regeneration.[1][2][7][8] Unlike the vast majority of research in the PI3K signaling pathway which has focused on inhibitors for conditions like cancer, this compound represents a unique tool to explore the therapeutic benefits of short-term kinase activation.[1][3][7]

Quantitative Pharmacological Data

The in vitro potency and binding affinity of this compound for PI3Kα have been determined through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Method | Reference |

| EC50 | ~60 µM | In vitro lipid kinase activity | [1][2][5][9] |

| EC50 | ~0.5 µM | Increased metabolic activity (MEFs, 24h) | [1][2] |

| EC50 | 2-4 µM | pAKT(S473) phosphorylation in MEFs | [5][9] |

| EC50 | 5 µM | PtdIns(3,4,5)P3 levels in MEFs | [5] |

| Parameter | Value | Assay Method | Reference |

| Kd | 36 ± 5 µM | Surface Plasmon Resonance (SPR) | [1][3] |

| Kd | 16 ± 2 µM | Differential Scanning Fluorimetry (DSF) | [1][3] |

Mechanism of Action and Selectivity

This compound functions as an allosteric activator, meaning it binds to a site on the PI3Kα enzyme distinct from the active site to induce a conformational change that enhances its catalytic activity.[1][3] This unique mechanism involves enhancing multiple steps of the PI3Kα catalytic cycle.[1][3][7] The activity stimulated by this compound can be fully inhibited by ATP-competitive PI3Kα-selective inhibitors, such as BYL719.[1][5]

Importantly, this compound exhibits high selectivity for the PI3Kα isoform. It does not activate other PI3K isoforms such as PI3Kβ, PI3Kγ, and PI3Kδ, nor does it affect the activity of PI3K-related kinases like mTOR and DNA-PK.[1][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway activated by this compound and a typical experimental workflow for its in vitro characterization.

Caption: PI3Kα signaling pathway activated by this compound.

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro Lipid Kinase Activity Assay

This assay is designed to measure the enzymatic activity of PI3Kα in the presence of this compound to determine its EC50 value.

-

Principle: The kinase activity is measured by quantifying the production of PIP3 from the substrate PIP2. This can be done using various methods, including radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP consumed.

-

Materials:

-

Recombinant human PI3Kα enzyme.

-

This compound.

-

Substrate: PIP2-containing lipid vesicles.

-

ATP (and ³²P-ATP for radiometric assays).

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar).

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Add the PI3Kα enzyme to the wells of a 384-well plate containing kinase assay buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Initiate the reaction by adding the ATP and PIP2 substrate mixture.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).

-

Add the detection reagents to quantify ATP consumption or PIP3 production.

-

Measure the signal (e.g., luminescence or radioactivity) using a plate reader.

-

Calculate the EC50 value by plotting the enzyme activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is utilized to measure the binding kinetics and affinity (Kd) of this compound to PI3Kα in real-time.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (this compound) flows over and binds to a ligand (PI3Kα) immobilized on the chip.

-

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant human PI3Kα.

-

This compound.

-

Immobilization buffers (e.g., amine coupling kit).

-

Running buffer (e.g., HBS-EP+).

-

-

Procedure:

-

Immobilize the PI3Kα enzyme onto the sensor chip surface using a standard coupling method (e.g., amine coupling).

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the different concentrations of this compound over the immobilized PI3Kα surface and a reference surface (without enzyme) to obtain sensorgrams.

-

After each injection, regenerate the sensor surface to remove the bound compound.

-

Analyze the resulting sensorgrams to determine the association rate (ka) and dissociation rate (kd).

-

Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

-

Differential Scanning Fluorimetry (DSF) for Binding Affinity

DSF, or thermal shift assay, is used to assess the binding of this compound to PI3Kα by measuring changes in the protein's thermal stability.

-

Principle: The binding of a ligand to a protein typically increases its thermal stability. DSF measures the melting temperature (Tm) of the protein in the presence and absence of the ligand using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

-

Materials:

-

Real-time PCR instrument capable of fluorescence detection.

-

Recombinant human PI3Kα.

-

This compound.

-

Fluorescent dye (e.g., SYPRO Orange).

-

Assay buffer.

-

-

Procedure:

-

Prepare a solution of PI3Kα and the fluorescent dye in the assay buffer.

-

Add varying concentrations of this compound or a vehicle control to the protein-dye mixture.

-

Heat the samples in the real-time PCR instrument over a temperature gradient (e.g., 25 °C to 95 °C).

-

Monitor the fluorescence intensity as a function of temperature.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

-

The change in Tm (ΔTm) upon addition of this compound indicates binding. The Kd can be estimated by fitting the ΔTm values to the ligand concentration.

-

Conclusion

This compound is a valuable and selective chemical tool for the allosteric activation of PI3Kα. The in vitro characterization methods described in this guide, including kinase activity assays, SPR, and DSF, are essential for quantifying its potency, selectivity, and binding affinity. These data and protocols provide a solid foundation for researchers and drug development professionals investigating the therapeutic potential of PI3Kα activation in various disease models.

References

- 1. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | PI3Kα activator | Probechem Biochemicals [probechem.com]

- 6. This compound | Selective PI3Kα allosteric activator | TargetMol [targetmol.com]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. Researchers discover new compound with potential for treating nerve damage | Faculty of Medical Sciences [ucl.ac.uk]

- 9. axonmedchem.com [axonmedchem.com]

The Role of UCL-TRO-1938 in Cardioprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel small-molecule PI3Kα activator, UCL-TRO-1938, and its significant potential in the field of cardioprotection. This document details its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation, offering a valuable resource for researchers in cardiovascular disease and drug discovery.

Introduction to this compound

This compound is a first-in-class, potent, and selective allosteric activator of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[1][2][3] Developed through a collaboration between University College London and AstraZeneca, this cell-permeable compound has emerged as a promising therapeutic agent for mitigating ischemia-reperfusion injury (IRI) in the heart.[4] Unlike traditional approaches that often involve inhibiting signaling pathways, this compound works by directly activating a key pro-survival pathway, offering a novel strategy for protecting cardiomyocytes from the detrimental effects of IRI.

Mechanism of Action: The PI3Kα/Akt Signaling Pathway

This compound exerts its cardioprotective effects by directly binding to and allosterically activating PI3Kα.[1][5] This activation leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a crucial second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

The activation of Akt is a central event in the cardioprotective signaling cascade initiated by this compound. Once phosphorylated and activated, Akt targets a range of downstream substrates that collectively contribute to cell survival, reduced apoptosis, and improved cellular function in the face of ischemic stress. Key downstream effectors in the context of cardioprotection include:

-

Endothelial Nitric Oxide Synthase (eNOS): Activated Akt phosphorylates and activates eNOS, leading to the production of nitric oxide (NO). NO plays a critical role in vasodilation, improving blood flow, and has direct cytoprotective effects on cardiomyocytes.

-

Glycogen Synthase Kinase 3β (GSK-3β): Akt phosphorylates and inhibits GSK-3β. Inhibition of GSK-3β is a well-established cardioprotective mechanism, as it prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death following reperfusion.

-

Mammalian Target of Rapamycin (mTOR): The PI3K/Akt pathway also leads to the activation of mTOR, a serine/threonine kinase that regulates cell growth, proliferation, and survival.

The following diagram illustrates the core signaling pathway activated by this compound in cardiomyocytes.

Preclinical Efficacy in Ischemia-Reperfusion Injury

Preclinical studies in rodent models of myocardial ischemia-reperfusion injury have demonstrated the potent cardioprotective effects of this compound.[1][4] Administration of the compound at the time of reperfusion significantly reduces infarct size and preserves cardiac function.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Assay Condition | Reference |

| EC50 (PI3Kα activation) | ~60 µM | In vitro lipid kinase assay | [2][3] |

| EC50 (pAkt S473 phosphorylation) | 2-4 µM | Human A549 cells | [2] |

| EC50 (PIP3 production) | 5 µM | Human A549 cells | [2] |

| EC50 (Metabolic activity) | ~0.5 µM | PI3Kα-WT MEFs (24h) | [6] |

| In Vivo Efficacy | Vehicle Control | This compound | Model | Reference |

| Infarct Size (% of Area at Risk) | ~55% | ~30% | Murine model of myocardial I/R | [7] |

Experimental Protocols

This section provides a detailed methodology for the in vivo murine model of myocardial ischemia-reperfusion injury used to evaluate the cardioprotective effects of this compound.

Murine Model of Myocardial Ischemia-Reperfusion Injury

Objective: To induce a reproducible myocardial infarction followed by reperfusion in mice to assess the cardioprotective efficacy of this compound.

Animal Model: Male C57BL/6J mice (8-10 weeks old).

Anesthesia and Ventilation:

-

Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance) in 100% oxygen.

-

Once anesthetized, place the mouse in a supine position on a heating pad to maintain body temperature.

-

Perform a tracheotomy and intubate the mouse with a 22-gauge cannula connected to a small animal ventilator.

-

Ventilate the mouse with a tidal volume of 10 µl/g body weight at a rate of 120 breaths/minute.

Surgical Procedure:

-

Perform a left thoracotomy at the fourth intercostal space to expose the heart.

-

Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

-

Pass an 8-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.

-

To induce ischemia, temporarily occlude the LAD by tightening the suture over a small piece of PE-10 tubing.

-

Confirm successful occlusion by observing the blanching of the anterior wall of the left ventricle.

-

Maintain the ischemic period for 30 minutes.

Reperfusion and Drug Administration:

-

After the 30-minute ischemic period, initiate reperfusion by removing the suture.

-

Confirm reperfusion by observing the return of color to the previously ischemic myocardium.

-

Administer this compound (10 mg/kg) or vehicle (DMSO) via intravenous injection into the tail vein 15 minutes prior to the onset of reperfusion.

Infarct Size Assessment:

-

After 24 hours of reperfusion, re-anesthetize the mouse and excise the heart.

-

Cannulate the aorta and perfuse the heart with saline to wash out the blood.

-

Re-occlude the LAD at the same location as before and perfuse the coronary arteries with 2% Evans blue dye to delineate the area at risk (AAR - the non-blue area).

-

Freeze the heart and slice it into 1 mm thick transverse sections.

-

Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes. TTC stains viable myocardium red, leaving the infarcted tissue pale white.

-

Image the heart slices and quantify the infarct size, AAR, and total left ventricular area using image analysis software.

-

Express the infarct size as a percentage of the AAR.

The following diagram illustrates the experimental workflow for the in vivo cardioprotection studies.

Conclusion and Future Directions

This compound represents a significant advancement in the field of cardioprotection. Its novel mechanism of action, centered on the direct activation of the pro-survival PI3Kα/Akt signaling pathway, offers a promising therapeutic strategy for mitigating the damage caused by ischemia-reperfusion injury. The robust preclinical data demonstrating a significant reduction in infarct size underscore its potential as a clinical candidate.

Future research should focus on comprehensive dose-response studies to optimize the therapeutic window and further elucidate the downstream signaling networks involved in this compound-mediated cardioprotection. Additionally, evaluation in larger animal models and ultimately, in human clinical trials, will be crucial to translate these promising preclinical findings into a novel therapy for patients with ischemic heart disease. The development of PI3Kα activators like this compound opens up new avenues for drug discovery, shifting the paradigm from inhibition to targeted activation of protective cellular pathways.

References

- 1. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. transonic.com [transonic.com]

- 4. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Murine Closed-chest Model of Myocardial Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmpc.org [mmpc.org]

- 7. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of UCL-TRO-1938: A Novel PI3Kα Allosteric Activator

A Technical Guide for Researchers and Drug Development Professionals

Abstract

UCL-TRO-1938 is a first-in-class, small-molecule allosteric activator of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. Preclinical investigations have revealed its potential as a therapeutic agent for tissue protection and regeneration, demonstrating significant efficacy in models of cardiac ischemia-reperfusion injury and peripheral nerve damage. This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, key quantitative metrics from in vitro and in vivo studies, and detailed experimental protocols.

Mechanism of Action

This compound functions as a selective allosteric activator of PI3Kα, a critical enzyme in growth factor signaling pathways.[1][2] Unlike physiological activators, this compound binds to a distinct site on the enzyme, enhancing multiple steps of its catalytic cycle.[1][2] This leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, acts as a second messenger to activate downstream signaling cascades, most notably the AKT pathway, which is crucial for cell proliferation, survival, and growth.[2][3] The activation of PI3Kα signaling by this compound is transient and occurs in both rodent and human cells.[1][4]

Below is a diagram illustrating the signaling pathway activated by this compound.

Caption: PI3Kα signaling pathway activation by this compound.

Quantitative Data Summary

The preclinical evaluation of this compound has yielded key quantitative data across various assays, which are summarized in the tables below for easy comparison.

Table 1: In Vitro Binding and Kinase Activity

| Parameter | Value | Assay Type | Source |

| EC50 | ~60 µM | PI3Kα Lipid Kinase Activity | [2][5] |

| Kd | 36 ± 5 µM | Surface Plasmon Resonance (SPR) | [2] |

| Kd | 16 ± 2 µM | Differential Scanning Fluorimetry | [2] |

Table 2: Cell-Based Assay Performance

| Parameter | Value | Cell Line/Model | Assay Type | Source |

| EC50 | ~0.5 µM | PI3Kα-WT MEFs | Metabolic Activity (24h) | [3] |

| EC50 | 2-4 µM | Mouse Embryonic Fibroblasts (MEFs) | p-AKT (S473) Production | [4] |

| EC50 | 5 µM | Mouse Embryonic Fibroblasts (MEFs) | PIP3 Production | [4] |

Table 3: In Vivo Study Parameters

| Animal Model | Dosage | Administration Route | Study Type | Source |

| Mouse | 10 mg/kg | Intravenous (i.v.) | Ischemia-Reperfusion Injury | [3] |

| Rat | 5 µM, 100 µM | Local (single dose or 21-day delivery) | Sciatic Nerve Crush | [3] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below. These protocols are based on the available literature and standard laboratory practices.

In Vitro PI3Kα Lipid Kinase Assay

This protocol is a representative method for assessing the direct activating effect of this compound on PI3Kα enzymatic activity.

-

Reagents: Recombinant PI3Kα, PIP2 substrate, ATP, this compound, kinase buffer.

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, PIP2, and varying concentrations of this compound.

-

Initiate the reaction by adding recombinant PI3Kα and ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction.

-

Detect the production of PIP3 using a suitable method, such as an ELISA-based assay or mass spectrometry.

-

Calculate the EC50 value by plotting the PIP3 signal against the logarithm of the this compound concentration.

-

Cell-Based p-AKT Western Blot Assay

This protocol describes the assessment of this compound's ability to activate downstream PI3Kα signaling in cells.

-

Cell Culture: Culture PI3Kα wild-type mouse embryonic fibroblasts (MEFs) in appropriate media until they reach 80-90% confluency.

-

Treatment:

-

Serum-starve the cells for 4-6 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 1-30 µM) for 40 minutes.[3]

-

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated AKT (S473) and total AKT.

-

Incubate with a corresponding secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify band intensities to determine the ratio of p-AKT to total AKT.

-

Mouse Model of Myocardial Ischemia-Reperfusion (I/R) Injury

The following is a workflow for the in vivo cardioprotection study.

Caption: Experimental workflow for the mouse myocardial I/R injury model.

Protocol Details:

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Anesthesia and Surgery: Anesthetize the mice and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce ischemia.

-

Drug Administration: 15 minutes prior to the end of the ischemic period, administer a single intravenous dose of this compound (10 mg/kg) or vehicle.[3]

-

Reperfusion: After the ischemic period, remove the ligature to allow for reperfusion of the heart.

-

Outcome Assessment: After the reperfusion period, excise the heart and stain with triphenyltetrazolium chloride (TTC) to differentiate between viable and infarcted tissue. Measure the infarct size as a percentage of the area at risk.

Rat Model of Sciatic Nerve Crush Injury

The following workflow outlines the study of this compound's neuroregenerative effects.

Caption: Experimental workflow for the rat sciatic nerve crush injury model.

Protocol Details:

-

Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar).

-

Surgery and Injury: Anesthetize the rat and surgically expose the sciatic nerve. Create a crush injury at a defined location using calibrated forceps.

-

Drug Administration: Administer this compound locally to the injury site. This can be a single injection or continuous delivery via an implanted osmotic minipump for up to 21 days.[3][6]

-

Outcome Assessment: Evaluate nerve regeneration through:

-

Functional analysis: Walking track analysis to assess motor function recovery.

-

Histological analysis: Immunohistochemical staining of the nerve and target muscle to quantify axonal regeneration and reinnervation.[6] For instance, analyzing neurite outgrowth in dissociated adult rat dorsal root ganglion (DRG) cultures.[3]

-

Conclusion

The preclinical data for this compound strongly support its profile as a selective and potent allosteric activator of PI3Kα. The compound has demonstrated promising therapeutic potential in models of ischemia-reperfusion injury and nerve regeneration. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic applications of this compound and the broader field of PI3Kα activation. Further studies are warranted to investigate its pharmacokinetic and toxicological profiles in more detail to support its potential translation to clinical settings.

References

- 1. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. cancertools.org [cancertools.org]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Researchers discover new compound with potential for treating nerve damage | Faculty of Medical Sciences [ucl.ac.uk]

Methodological & Application

Application Notes and Protocols for the In Vitro Use of UCL-TRO-1938, a PI3Kα Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCL-TRO-1938 is a potent and selective small molecule allosteric activator of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2][3] As a critical effector in growth factor signaling, the activation of PI3Kα by this compound triggers the PI3K/AKT signaling pathway, leading to various cellular responses, including proliferation and neurite outgrowth.[1][4] These characteristics make this compound a valuable research tool for studying PI3Kα signaling and a potential therapeutic agent for conditions requiring tissue protection and regeneration, such as cardioprotection from ischemia-reperfusion injury and enhancement of nerve regeneration.[1][5][6]

This document provides detailed protocols for the in vitro application of this compound in cell culture, focusing on assays to assess its effects on cell viability and proliferation, PI3K/AKT pathway activation, and neurite outgrowth.

Product Information

| Characteristic | Description |

| Alternate Name | 1938[7] |

| Chemical Name | 1-(7-((2-((4-(4-ethylpiperazin-1-yl)phenyl)amino )pyridin-4-yl)amino )indolin-1-yl)ethan- 1-one[7] |

| Molecular Formula | C₂₇H₃₂N₆O[5] |

| Molecular Weight | 456.58 g/mol [5] |

| Primary Target | PI3Kα (Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha)[7] |

| Mechanism of Action | Allosteric activator of PI3Kα, enhancing multiple steps of the catalytic cycle.[1][8] |

| Solubility | Soluble in DMSO.[5] |

| Storage | Store powder at room temperature. Aliquots of a 10 mM stock in DMSO can be stored at -20°C for up to 3 months or at -80°C for longer-term storage.[7] |

Data Presentation

Summary of In Vitro Efficacy

| Assay | Cell Line | Parameter | EC₅₀ | Incubation Time |

| Metabolic Activity | Mouse Embryonic Fibroblasts (MEFs) | ATP Levels | ~0.5 µM[5][9][10] | 24 hours |

| PI3Kα Signaling | Mouse Embryonic Fibroblasts (MEFs) | pAKT (S473) Levels | 2-4 µM[5][9][10] | Not Specified |

| PI3Kα Signaling | Mouse Embryonic Fibroblasts (MEFs) | PIP₃ Production | 5 µM[5][9][10] | Not Specified |

| In Vitro Lipid Kinase Activity | N/A | PI3Kα Activation | ~60 µM[2][5] | Not Specified |

Effects on Cell Proliferation and Signaling

| Cell Line | Treatment | Effect |

| PI3Kα-WT MEFs | This compound (0.01-100 µM, 24h) | Induces cell proliferation and cell cycle progression.[2][11] |

| Rodent and Human Cells | This compound (1-30 µM, 40 min) | Induces PI3Kα signaling in a dose-dependent manner.[2][11] |

| TE-1 and ECA9706 cells | This compound | Promotes the phosphorylation of Akt S473.[2][11] |

| Dissociated adult rat dorsal root ganglion (DRG) cultures | This compound | Significantly increased neurite outgrowth.[11] |

Signaling Pathway

The primary mechanism of action of this compound is the activation of the PI3K/AKT signaling pathway.

Caption: PI3K/AKT Signaling Pathway Activated by this compound.

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay using CellTiter-Glo®

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent mammalian cells.

Materials:

-

This compound

-

Mammalian cell line of interest (e.g., PI3Kα-WT MEFs, A549)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Luminometer

Procedure:

-

Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and resuspend in complete culture medium. c. Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL. d. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in complete culture medium to achieve final desired concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. d. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[2] b. Add 100 µL of CellTiter-Glo® reagent to each well.[2] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2] e. Measure the luminescence using a luminometer.

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all experimental readings.

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound to determine the EC₅₀ value.

Caption: Workflow for Cell Viability Assay.

Protocol 2: Western Blot Analysis of AKT Phosphorylation

This protocol describes the detection of phosphorylated AKT (pAKT) at Ser473 to confirm the activation of the PI3K/AKT pathway by this compound.

Materials:

-

This compound

-

Cell line of interest (e.g., A549, MEFs)

-

Complete cell culture medium

-

Serum-free medium

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: rabbit anti-pAKT (Ser473) and rabbit anti-total AKT

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium. c. Treat the cells with various concentrations of this compound (e.g., 1-30 µM) or vehicle control (DMSO) for a short duration (e.g., 15-60 minutes).

-

Cell Lysis and Protein Quantification: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize protein concentrations for all samples and add Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against pAKT (Ser473) overnight at 4°C. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each.

-

Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To normalize, strip the membrane and re-probe with an antibody against total AKT. d. Quantify band intensities using densitometry software.

Caption: Western Blot Workflow for pAKT Detection.

Protocol 3: Neurite Outgrowth Assay in DRG Neurons

This protocol is for assessing the effect of this compound on promoting neurite outgrowth in primary dorsal root ganglion (DRG) neurons.

Materials:

-

This compound

-

Dorsal Root Ganglia (DRGs) from rodents

-

Dissection medium (e.g., HBSS)

-

Digestion enzymes (e.g., collagenase, dispase)

-

Neuronal culture medium (e.g., Neurobasal medium with supplements)

-

Poly-D-lysine and laminin-coated coverslips or plates

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization/blocking buffer (e.g., PBS with Triton X-100 and BSA)

-

Primary antibody (e.g., anti-β-III tubulin)

-

Fluorescently-labeled secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope and imaging software

Procedure:

-

DRG Neuron Isolation and Culture: a. Dissect DRGs from euthanized animals under sterile conditions. b. Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension. c. Plate the dissociated neurons on poly-D-lysine and laminin-coated surfaces in neuronal culture medium. d. Incubate at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: a. After allowing the neurons to adhere and extend initial neurites (e.g., 24 hours), treat the cultures with various concentrations of this compound or vehicle control. b. Incubate for an additional 24-48 hours.

-

Immunocytochemistry: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize and block the cells. c. Incubate with a primary antibody against a neuronal marker like β-III tubulin overnight at 4°C. d. Wash and incubate with a fluorescently-labeled secondary antibody. e. Mount the coverslips onto slides using a mounting medium containing DAPI to counterstain nuclei.

-

Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify neurite outgrowth using image analysis software (e.g., ImageJ with NeuronJ plugin). c. Measure parameters such as the length of the longest neurite, the total neurite length per neuron, and the number of neurite branches.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell types and experimental setup. Always follow standard laboratory safety procedures.

References

- 1. benchchem.com [benchchem.com]

- 2. promega.com [promega.com]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. ch.promega.com [ch.promega.com]

- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]

- 7. Neurite Outgrowth Assay [bio-protocol.org]

- 8. Usefulness of the measurement of neurite outgrowth of primary sensory neurons to study cancer-related painful complications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

Application Notes and Protocols for UCL-TRO-1938 in Neurite Outgrowth

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing UCL-TRO-1938 to promote neurite outgrowth. This compound is a selective, allosteric activator of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in signal transduction pathways that regulate cell growth, proliferation, and survival.[1][2][3][4] Activation of the PI3K/AKT signaling pathway by this compound has been demonstrated to induce neurite outgrowth in primary neurons, offering a promising tool for neuroregeneration research.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound for various cellular responses related to the activation of the PI3Kα pathway and neurite outgrowth.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | EC50 | Notes |

| PI3Kα lipid kinase activity | In vitro assay | ~60 µM | Allosteric activation of recombinant human p110α/p85α. |

| AKT Phosphorylation (pAKTS473) | Human A549 cells | 2-4 µM | Measurement of downstream signaling activation. |

| PIP3 Production | Cellular assay | 5 µM | Direct measurement of PI3Kα product. |

| Increased Metabolic Activity | Mouse Embryonic Fibroblasts (MEFs) | ~0.5 µM | Measured after 24 hours of treatment. |

Table 2: Dose-Dependent Effect of this compound on Neurite Outgrowth in Adult Rat Dorsal Root Ganglion (DRG) Neurons

| Concentration of this compound | Total Neurite Length per Neuron (µm) | Observation |

| Vehicle Control (DMSO) | ~1500 | Baseline neurite outgrowth. |

| 10-9 M | ~1500 | No significant effect. |

| 10-8 M | ~1750 | Slight increase in neurite length. |

| 10-7 M | ~2250 | Significant increase in neurite length. |

| 10-6 M | ~2750 | Further increase in neurite length. |

| 10-5 M | ~3000 | Near maximal observed neurite outgrowth, approximately double the vehicle control. |

Note: The data in Table 2 is an approximation based on the graphical representation in the source publication. For precise values, refer to the original study.

Signaling Pathway

This compound allosterically activates PI3Kα, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a range of substrates, including Glycogen Synthase Kinase 3β (GSK-3β) and the mammalian Target of Rapamycin (mTOR), which are key regulators of protein synthesis, cytoskeletal dynamics, and ultimately, neurite outgrowth.

Caption: PI3K/AKT signaling pathway activated by this compound leading to neurite outgrowth.

Experimental Protocols

The following is a detailed protocol for an in vitro neurite outgrowth assay using adult rat dorsal root ganglion (DRG) neurons, based on the methodology used in the primary research.

Protocol 1: Adult Rat DRG Neuron Culture and Neurite Outgrowth Assay

1. Materials

-

Adult Sprague-Dawley rats

-

Laminin

-

Poly-D-lysine

-

Neurobasal medium

-

B27 supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Nerve Growth Factor (NGF)

-

Collagenase Type IA

-

Trypsin

-

DMEM

-

Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

4% Paraformaldehyde (PFA)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Primary antibody: anti-βIII-tubulin

-

Secondary antibody: Alexa Fluor conjugated

-

DAPI

-

Glass coverslips or imaging plates

2. Experimental Workflow

Caption: Experimental workflow for assessing the effect of this compound on neurite outgrowth.

3. Detailed Procedure

a. Preparation of Culture Substrate

-

Aseptically place glass coverslips or imaging plates in a culture dish.

-

Coat the surface with 100 µg/mL poly-D-lysine in sterile water for 2 hours at 37°C.

-

Wash three times with sterile water and allow to dry completely.

-

Coat with 10 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before use.

b. DRG Neuron Isolation and Culture

-

Euthanize an adult Sprague-Dawley rat according to institutional guidelines.

-

Dissect the dorsal root ganglia from the spinal column under sterile conditions.

-

Transfer the ganglia to ice-cold DMEM.

-

Digest the ganglia with 1 mg/mL Collagenase Type IA in DMEM for 90 minutes at 37°C.

-

Further digest with 0.25% Trypsin in DMEM for 15 minutes at 37°C.

-

Inactivate trypsin by adding an equal volume of DMEM containing 10% FBS.

-

Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium (supplemented with B27, GlutaMAX, Penicillin-Streptomycin, and 50 ng/mL NGF).

-

Plate the dissociated neurons onto the prepared laminin-coated coverslips at a suitable density.

-

Incubate the cultures at 37°C in a 5% CO2 incubator for 24 hours to allow the neurons to adhere and extend initial neurites.

c. Treatment with this compound

-

Prepare serial dilutions of this compound in complete Neurobasal medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

After 24 hours of initial culture, carefully replace the medium with the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the treated cultures for 72 hours at 37°C in a 5% CO2 incubator.

d. Immunocytochemistry and Imaging

-

After 72 hours of treatment, fix the neurons with 4% PFA in PBS for 20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against βIII-tubulin (a neuron-specific marker) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with an appropriate Alexa Fluor-conjugated secondary antibody and DAPI (to stain nuclei) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides with a suitable mounting medium.

-

Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.

e. Quantification of Neurite Outgrowth

-

Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin, or MetaMorph) to trace and measure the total length of neurites for each neuron.

-

Identify neurons by their βIII-tubulin staining and DAPI-stained nucleus.

-

Calculate the average total neurite length per neuron for each treatment condition.

-

Perform statistical analysis to determine the significance of the observed differences between treatment groups.

Conclusion

This compound is a valuable research tool for studying the mechanisms of neurite outgrowth and has potential applications in the development of therapies for nerve regeneration. The provided protocols and data offer a starting point for researchers to investigate the effects of this novel PI3Kα activator in their specific models. It is recommended to perform a dose-response curve to determine the optimal concentration for a particular cell type and experimental setup. For cell-based assays lasting longer than 24 hours, it is advised not to exceed a concentration of 10 µM.

References

- 1. researchgate.net [researchgate.net]

- 2. Covalent inhibitors of the PI3Kα RAS binding domain impair tumor growth driven by RAS and HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]